molecular formula C22H20N2O5S B2966002 4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-78-1

4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2966002
CAS No.: 921897-78-1
M. Wt: 424.47
InChI Key: WVIMKABWSFXHQE-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The molecule incorporates a methoxy group at the 4-position and a methyl group at the 3-position on the benzenesulfonamide moiety, as well as a methyl substituent at the 8-position of the oxazepine ring.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13-4-7-21-18(10-13)23-22(25)17-12-15(5-8-20(17)29-21)24-30(26,27)16-6-9-19(28-3)14(2)11-16/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMKABWSFXHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a sulfonamide group and a dibenzo[b,f][1,4]oxazepin core. The methoxy and methyl substituents enhance its lipophilicity, potentially influencing its biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar sulfonamide structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of bacterial folate synthesis pathways.
  • Anticancer Properties : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin have shown promise in cancer therapy by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : Compounds containing sulfonamide moieties have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Antibacterial Activity

A study conducted on structurally related sulfonamide derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 20 µg/mL for certain derivatives, indicating strong antibacterial potential .

Anticancer Activity

In vitro studies on dibenzo[b,f][1,4]oxazepin derivatives revealed that they could inhibit the proliferation of various cancer cell lines. For instance, one derivative was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Antibacterial Mechanism : The sulfonamide group may interfere with bacterial dihydropteroate synthase, crucial for folate synthesis.
  • Anticancer Mechanism : The compound may induce cell cycle arrest and apoptosis via mitochondrial pathways or by inhibiting specific oncogenic signaling cascades.

Data Tables

Activity Type Target Organism/Cell Line MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus20
AntibacterialEscherichia coli21
AnticancerBreast cancer cell linesIC50 = 15 µM

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure R1 (Benzenesulfonamide) R2 (Oxazepine/Thiazepine) Functional Group Modifications
Target Compound Dibenzo[1,4]oxazepine 4-OCH₃, 3-CH₃ 8-CH₃ Sulfonamide linkage
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[1,4]thiazepine 4-OCH₃ (phenylacetamide) 10-C₂H₅ Acetamide group; thiazepine core
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[1,4]oxazepine 4-CF₃ (benzamide) 8-CH₃ Benzamide linkage; trifluoromethyl substituent
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide Dibenzo[1,4]oxazepine N,N-dimethyl, 4-CH₃ (phenyl) 8-CH₃ N,N-dimethylation; methylphenyl substitution

Key Observations :

  • Functional Groups : The target’s sulfonamide group enhances hydrogen-bonding capacity compared to acetamide () or benzamide () derivatives, which may improve receptor affinity or solubility.
  • Substituent Effects : The 4-trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could modulate pharmacokinetic properties such as metabolic stability .

Key Observations :

  • The low yield (~9%) reported for thiazepine analogs () suggests that steric hindrance or solubility issues during alkylation (e.g., bromomethylbenzene addition) may also challenge the synthesis of the target compound .
  • Purity characterization methods (e.g., preparative HPLC, LCMS) are consistent across analogs, ensuring reliable structural confirmation .

Pharmacological and Physicochemical Properties

Table 3: Inferred Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~460 ~3.2 2 (NH, SO₂NH) 6 (OCH₃, SO₂, O, CO)
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ~430 ~3.8 1 (NH) 5 (CO, O, CF₃)
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide ~440 ~3.5 1 (SO₂NH) 5 (SO₂, O)

Key Observations :

  • The sulfonamide group in the target provides additional hydrogen-bonding capacity, which may enhance target engagement compared to N,N-dimethylated analogs () .

Receptor Binding and Selectivity

While direct pharmacological data for the target compound are unavailable, structural parallels suggest:

  • Dopamine Receptor Affinity : Thiazepine derivatives () exhibit D2 receptor antagonism, implying that the target’s oxazepine core may retain similar activity with modified selectivity due to reduced steric bulk .
  • Enhanced Selectivity : The methyl and methoxy substituents on the benzenesulfonamide moiety may reduce off-target interactions compared to bulkier analogs (e.g., benzotriazolyl-containing compounds in ) .

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